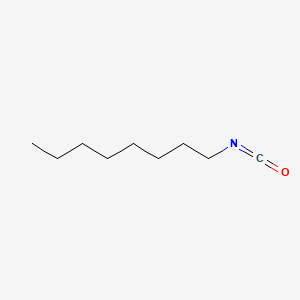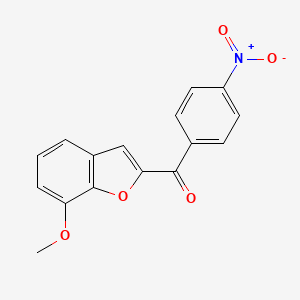![molecular formula C15H17NO3S2 B1195759 2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a thiophenecarboxylic acid.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Exposure Assessment
Compounds similar to 2-Thiophenecarboxylic acid esters have been studied for their presence in the environment and their potential as biomarkers for exposure assessment. For example, environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored through the detection of oxidative metabolites in human urine, suggesting a method for assessing exposure to various environmental chemicals (Silva et al., 2013).
Pharmacokinetics and Metabolism
Understanding the metabolism of chemical compounds is crucial in pharmacology and toxicology. Studies on compounds like mebeverine have shown complete hydrolysis to corresponding acid and alcohol moieties in humans, highlighting the importance of investigating metabolic pathways and potential metabolites of thiophenecarboxylic acid esters for their pharmacological applications (Kristinsson et al., 1994).
Vascular Studies
Research on vascular responses to certain compounds can inform their potential therapeutic applications. For instance, the effect of HN-65021 on angiotensin II-induced vasoconstriction in human forearm vasculature has been studied, suggesting the relevance of exploring similar compounds for vascular effects (Cockcroft et al., 1995).
Analytical Chemistry and Biomarker Development
The development of analytical methods for detecting and quantifying chemical compounds and their metabolites in biological samples is a significant application area. Research on saturated and unsaturated dicarboxylic acids in urine, for example, has improved the understanding of metabolic disorders and the identification of biomarkers for various conditions (Liebich et al., 1980).
Propiedades
Nombre del producto |
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester |
|---|---|
Fórmula molecular |
C15H17NO3S2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-10(2)13(19-15(18)12-6-4-8-21-12)14(17)16-9-11-5-3-7-20-11/h3-8,10,13H,9H2,1-2H3,(H,16,17) |
Clave InChI |
YRMWNJJGZIIGOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC=CS1)OC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)





![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)


![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)